molecular formula C11H13ClOS B7992324 3-(n-Butylthio)benzoyl chloride

3-(n-Butylthio)benzoyl chloride

Cat. No.: B7992324
M. Wt: 228.74 g/mol
InChI Key: JBGBWKDXFXORTN-UHFFFAOYSA-N
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Description

3-(n-Butylthio)benzoyl chloride is a benzoyl chloride derivative featuring a butylthio (-S-C₄H₉) substituent at the 3-position of the benzene ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis for introducing benzoyl groups into target molecules.

Properties

IUPAC Name

3-butylsulfanylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGBWKDXFXORTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Butylthio)benzoyl chloride typically involves the reaction of 3-(n-butylthio)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

3-(n-Butylthio)benzoic acid+Thionyl chloride3-(n-Butylthio)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(n-Butylthio)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(n-Butylthio)benzoic acid+Thionyl chloride→3-(n-Butylthio)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(n-Butylthio)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution.

    Sulfoxides and sulfones: from oxidation.

    Benzyl alcohol: from reduction.

Scientific Research Applications

3-(n-Butylthio)benzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a reagent for modifying biomolecules and studying their interactions.

Mechanism of Action

The mechanism of action of 3-(n-Butylthio)benzoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thioether group can undergo oxidation, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Substituents on the benzene ring influence the electron density of the carbonyl group, modulating reactivity in nucleophilic acyl substitution reactions.

Compound Substituent (Position) Electronic Effect Steric Bulk Molecular Weight (g/mol) Key Reactivity Trends
Benzoyl chloride None Baseline Low 140.57 High reactivity in standard acylations
3-Nitrobenzoyl chloride -NO₂ (3-position) Strongly EWG Moderate 186.58 Enhanced electrophilicity; faster reactions with nucleophiles
4-Methoxybenzoyl chloride -OCH₃ (4-position) EWG/EDG (mixed) Low 170.59 Reduced reactivity due to resonance donation
3-Bromobenzoyl chloride -Br (3-position) Moderate EWG Moderate 219.46 Halogen-directed coupling reactions
3-(Trifluoromethoxy)benzoyl chloride -OCF₃ (3-position) Strong EWG High 224.57 High stability; resistance to hydrolysis
This compound -S-C₄H₉ (3-position) Weak EWG (inductive) + resonance High 242.76 (calculated) Reduced electrophilicity due to steric hindrance; potential for thiol-based side reactions

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • Steric bulk of the n-butylthio group may slow reaction kinetics compared to smaller substituents (e.g., -Br or -NO₂) .

Reactivity in Acylation Reactions

Evidence from 3-nitrobenzoyl chloride and 4-methoxybenzoyl chloride () demonstrates that substituents significantly impact reaction outcomes. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase carbonyl electrophilicity, accelerating reactions with amines or alcohols.
  • Electron-donating groups (e.g., -OCH₃) reduce reactivity, requiring harsher conditions (e.g., refluxing ethanol) for acylation .
  • This compound is expected to exhibit slower reaction rates due to steric hindrance from the bulky thioether group, though its sulfur atom may participate in unique side reactions (e.g., oxidation or nucleophilic displacement) .

Stability and Handling Considerations

  • Benzoyl chloride is highly reactive and hazardous, requiring strict safety protocols (e.g., fume hoods, immediate neutralization of spills) .
  • Halogenated derivatives (e.g., 3-bromobenzoyl chloride) may pose additional toxicity risks due to halogen substituents .
  • 3-(Trifluoromethoxy)benzoyl chloride demonstrates enhanced hydrolytic stability compared to unsubstituted benzoyl chloride, attributed to the strong electron-withdrawing -OCF₃ group .
  • This compound is likely less moisture-sensitive than benzoyl chloride due to steric protection of the carbonyl group, though its thioether group could oxidize under acidic conditions.

Biological Activity

3-(n-Butylthio)benzoyl chloride is a compound that has garnered interest due to its potential biological activities. This article examines its biological activity, synthesis, and related research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzoyl chloride with n-butylthiol. The general reaction can be represented as follows:

Benzoyl Chloride+n Butylthiol3 n Butylthio benzoyl Chloride+HCl\text{Benzoyl Chloride}+\text{n Butylthiol}\rightarrow \text{3 n Butylthio benzoyl Chloride}+\text{HCl}

This synthesis involves the nucleophilic substitution of the chlorine atom in benzoyl chloride by the sulfur atom of n-butylthiol, resulting in the formation of the thioether compound.

Antimicrobial Activity

Research indicates that derivatives of benzoyl chloride, including those with thioalkyl groups, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5 - 2
Escherichia coli8 - 64
Candida albicans1 - 4

The compounds were particularly effective against Gram-positive bacteria, with lower activity observed against Gram-negative strains. The presence of the thioalkyl group was crucial for enhancing antimicrobial efficacy, likely due to its ability to disrupt bacterial cell membranes.

Cytotoxicity Studies

In vitro cytotoxicity assessments using various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)25
A549 (lung cancer)30

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thioether moiety may inhibit specific enzymes involved in cellular metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, leading to mutations and apoptosis in cancer cells.
  • Membrane Disruption : The lipophilicity of the n-butyl group aids in membrane penetration, enhancing its antimicrobial properties.

Case Studies and Research Findings

A notable case study examined the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. This suggests potential for therapeutic application in oncology.

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